Fenthion Sulfoxide-d6
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Overview
Description
Mesulfenfos-d6, also known as Fenthion Sulfoxide-d6, is a deuterated labeled compound. It is a derivative of Mesulfenfos, where six hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen, carbon, and other elements .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mesulfenfos-d6 involves the incorporation of deuterium into the Mesulfenfos molecule. This process typically includes the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to facilitate the deuteration process .
Industrial Production Methods: Industrial production of Mesulfenfos-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the necessary reaction conditions. The final product is then purified and tested for its isotopic purity and stability .
Chemical Reactions Analysis
Types of Reactions: Mesulfenfos-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the corresponding sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mesulfenfos-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pesticides and insecticides, particularly in studying the environmental fate and behavior of these compounds
Mechanism of Action
Mesulfenfos-d6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in neurotoxicity. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Fenthion Sulfoxide: The non-deuterated form of Mesulfenfos-d6.
Mesulfenfos: The parent compound without deuterium substitution.
Fensulfoxide: Another sulfoxide derivative with similar properties
Uniqueness of Mesulfenfos-d6: Mesulfenfos-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. The deuterium atoms also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and environmental studies .
Biological Activity
Fenthion Sulfoxide-d6 is a deuterated derivative of the organophosphorus pesticide fenthion, known for its significant biological activity, particularly in relation to cholinesterase inhibition and endocrine disruption. This article explores its mechanisms of action, metabolic pathways, and implications for health and environmental safety.
This compound primarily exhibits biological activity through the inhibition of cholinesterase enzymes, which play a critical role in neurotransmission. By inhibiting these enzymes, the compound disrupts normal signaling pathways in the nervous system, potentially leading to neurotoxic effects. Research indicates that this compound may also act as an antagonist to dihydrotestosterone (DHT), a potent androgen, thereby influencing endocrine functions .
Metabolism and Transformation
The metabolic interconversion between fenthion and its sulfoxide form is crucial for understanding its biological effects. Studies have shown that fenthion is metabolized into fenthion sulfoxide via cytochrome P450 enzymes and flavin-containing monooxygenases. The sulfoxide form has been detected as a major metabolite when fenthion is incubated with liver microsomes, indicating that metabolic transformation can significantly alter biological activity .
Case Studies
- Endocrine Disruption : A study utilizing NIH3T3 cells demonstrated that fenthion acts as an antiandrogen at concentrations ranging from 10−6 to 10−4M. This activity was comparable to that of flutamide, a known antiandrogenic agent. Importantly, when fenthion was metabolized to its sulfoxide form in the presence of liver cytosol, the antiandrogenic activity was lost, suggesting that metabolic conversion plays a vital role in modulating endocrine effects .
- Toxicological Assessment : In a forensic analysis involving a human cadaver, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to quantify fenthion and its metabolites. The study found elevated levels of fenthion sulfoxide in cerebrospinal fluid compared to blood, indicating potential neurotoxic implications following exposure .
Analytical Methods
The analysis of this compound and its metabolites typically involves advanced chromatographic techniques. For instance:
- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has been utilized to study the oxidative transformations of fenthion and its metabolites, allowing for detailed profiling of biological behavior .
- Various mobile phase compositions have been tested to optimize sensitivity for detecting fenthion-related compounds, with findings suggesting that specific solvent combinations significantly enhance peak resolution and signal intensity during analysis .
Summary of Biological Activities
Activity | Details |
---|---|
Cholinesterase Inhibition | Disrupts neurotransmission; potential neurotoxic effects |
Antiandrogenic Activity | Acts against DHT; relevant in endocrine disruption studies |
Metabolic Transformation | Converts to less active forms; impacts overall biological activity |
Properties
Molecular Formula |
C10H15O4PS2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3/i2D3,3D3 |
InChI Key |
DLAPIMGBBDILHJ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)S(=O)C)C)OC([2H])([2H])[2H] |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C |
Origin of Product |
United States |
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